N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
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Description
The compound contains an indole nucleus, which is a common structure in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Scientific Research Applications
Molecular Design and Synthesis
A significant aspect of research on compounds like N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide involves their molecular design and synthesis. Such compounds are synthesized through complex chemical processes, aiming to explore their biological activities. For instance, studies have demonstrated the synthesis of novel 1,3,4-thiadiazole derivatives designed to exhibit anti-inflammatory and analgesic properties, highlighting the potential of these compounds in developing new therapeutic agents (Shkair et al., 2016).
Biological Activities and Therapeutic Potential
Research into 1,3,4-thiadiazole derivatives and related compounds has shown a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. For example, compounds with 1,3,4-thiadiazole structures have been evaluated for their potential as glutaminase inhibitors, indicating their relevance in cancer research by attenuating the growth of certain cancer cells (Shukla et al., 2012). Similarly, other studies have focused on the synthesis of thiadiazole derivatives to explore their antimicrobial and anticancer activities, further emphasizing the therapeutic potential of these compounds (Çevik et al., 2020).
Antimicrobial and Anticancer Applications
The antimicrobial and anticancer applications of thiadiazole derivatives have been a focal point of research, offering promising avenues for the development of new drugs. Studies have synthesized novel thiadiazole compounds that exhibit significant antimicrobial and antiproliferative activities, suggesting their use as potent antimicrobial and anticancer agents (Gomha & Riyadh, 2011). These compounds' ability to inhibit the growth of pathogenic bacteria and cancer cells underlines their importance in addressing some of the critical challenges in healthcare.
Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-1'-[2-(2-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-14-9-10-19-18(13-14)23(27(17(4)29)25-22(32-23)24-16(3)28)21(30)26(19)11-12-31-20-8-6-5-7-15(20)2/h5-10,13H,11-12H2,1-4H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURTUTGTLTZQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CCOC4=CC=CC=C4C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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